molecular formula C16H18N4O2 B13934718 1-Benzyl-4-(6-nitropyridin-3-yl)piperazine

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine

Cat. No.: B13934718
M. Wt: 298.34 g/mol
InChI Key: VMWWFJRWMWZTON-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C16H18N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(6-nitropyridin-3-yl)piperazine typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the reaction. The resulting product is then purified through various methods, including recrystallization and chromatography .

Industrial Production Methods

For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine. This is followed by the reaction with benzyl chloride to introduce the benzyl group. The final product is obtained through purification and refining processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets. For example, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it a potential candidate for antiparasitic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine is unique due to the presence of both a benzyl group and a nitro group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-benzyl-4-(6-nitropyridin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)16-7-6-15(12-17-16)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWFJRWMWZTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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